1-(2-Cyanophenyl)azetidine-3-carboxylic acid
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Overview
Description
1-(2-Cyanophenyl)azetidine-3-carboxylic acid is a compound with the molecular formula C11H10N2O2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the cyanophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Cyanophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(2-Cyanophenyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: This compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as its role in biological systems or as a catalyst in chemical reactions. The molecular targets and pathways involved can vary, but they typically include interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(2-Cyanophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another member of the azetidine family with different functional groups.
2-Cyanophenylazetidine: Lacks the carboxylic acid group but shares the cyanophenyl group.
3-Azetidinecarboxylic acid: Similar structure but without the cyanophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-cyanophenyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKGIBUJPUJLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734744 |
Source
|
Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260874-83-6 |
Source
|
Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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